
Dapagliflozin impurity
Descripción general
Descripción
La impureza de Dapagliflozina es un subproducto formado durante la síntesis de Dapagliflozina, un inhibidor del cotransportador de sodio-glucosa 2 utilizado en el tratamiento de la diabetes mellitus tipo 2. Estas impurezas pueden surgir de varias etapas del proceso de síntesis y pueden afectar la pureza y la eficacia del producto farmacéutico final .
Rutas sintéticas y condiciones de reacción:
- Un método implica la adición de n-butil-litio a una solución de 5-bromo-2-cloro-4’-etoxil difenilmetano para preparar un reactivo de litio. Este reactivo luego reacciona con borato de metilo de pinacol a través de una reacción de acoplamiento de Suzuki para formar la impureza de Dapagliflozina .
- Otro método involucra el proceso de esterificación de Dapagliflozina con trietilo silanol, que genera una impureza de éter de Dapagliflozina-trietil silil como subproducto de una reacción de reducción .
Métodos de producción industrial:
- Los métodos de producción industrial se enfocan en optimizar el proceso de purificación de los intermediarios de Dapagliflozina para aumentar el rendimiento de la reacción, mejorar la calidad del producto y reducir los costos de materia prima .
Tipos de reacciones:
Oxidación: Las impurezas de Dapagliflozina pueden sufrir reacciones de oxidación, lo que lleva a la formación de varios productos de degradación.
Reducción: Las reacciones de reducción también pueden ocurrir, particularmente durante el proceso de síntesis, lo que lleva a la formación de impurezas específicas.
Reactivos y condiciones comunes:
Reactivos: n-butil-litio, borato de metilo de pinacol, trietilo silanol.
Productos principales:
Aplicaciones Científicas De Investigación
Analytical Methods for Impurity Detection
The detection and quantification of dapagliflozin impurities are essential for ensuring drug quality and compliance with regulatory standards. Various analytical techniques have been developed:
- High-Performance Liquid Chromatography (HPLC) : This method is widely utilized for separating and quantifying dapagliflozin and its impurities. Studies have demonstrated successful elution of multiple impurities alongside dapagliflozin, with specific retention times identified for each component .
- Ultra-Performance Liquid Chromatography (UPLC) : UPLC has been shown to provide higher resolution and faster analysis times compared to traditional HPLC. For example, a study reported the limits of detection and quantification for dapagliflozin and its impurities, confirming the method's sensitivity .
- Method Validation : Validation studies confirm the specificity, linearity, accuracy, and precision of these analytical methods. Results indicated satisfactory recovery rates and low relative standard deviations, affirming their reliability for routine analysis .
Clinical Implications of Dapagliflozin Impurities
The presence of impurities can significantly affect the pharmacological profile of dapagliflozin:
- Toxicity Assessment : Research has indicated that certain impurities may exhibit cytotoxic effects at varying concentrations. For instance, one impurity was found to reduce cell viability significantly at concentrations as low as 10 µM . Understanding these effects is crucial for evaluating the overall safety profile of dapagliflozin formulations.
- Impact on Efficacy : Impurities can potentially alter the therapeutic effectiveness of dapagliflozin. Studies assessing the pharmacokinetics of dapagliflozin in the presence of impurities are necessary to ensure that patients receive optimal therapeutic benefits without adverse effects.
Case Studies
Several case studies highlight the importance of monitoring dapagliflozin impurities in pharmaceutical development:
- Study on Stability : A study evaluated the stability of dapagliflozin under various stress conditions (acidic, alkaline, oxidative). It was found that degradation products did not interfere with impurity analysis, ensuring reliable quality control during manufacturing .
- Comparative Outcomes in Clinical Trials : A recent multicenter study compared outcomes between patients treated with empagliflozin and dapagliflozin. The presence of impurities in dapagliflozin formulations was considered when analyzing treatment efficacy and safety profiles .
Mecanismo De Acción
Las impurezas de Dapagliflozina no tienen un efecto terapéutico directo, pero pueden influir en la estabilidad y la eficacia general del medicamento. El principal mecanismo de acción de Dapagliflozina implica la inhibición del cotransportador de sodio-glucosa 2, lo que reduce la reabsorción de glucosa en los riñones y promueve la excreción de glucosa .
Compuestos similares:
Empagliflozina: Otro inhibidor del cotransportador de sodio-glucosa 2 utilizado para fines terapéuticos similares.
Canagliflozina: También es un inhibidor del cotransportador de sodio-glucosa 2 con aplicaciones similares.
Comparación:
- Tanto Dapagliflozina como Empagliflozina demuestran beneficios significativos en términos de insuficiencia cardíaca y resultados renales. Se ha demostrado que Dapagliflozina tiene un mayor riesgo de hospitalización por insuficiencia cardíaca a dosis más bajas en comparación con Empagliflozina .
- Las impurezas formadas durante la síntesis de estos compuestos pueden variar, afectando su estabilidad y eficacia de manera diferente .
Comparación Con Compuestos Similares
Empagliflozin: Another sodium-glucose co-transporter 2 inhibitor used for similar therapeutic purposes.
Canagliflozin: Also a sodium-glucose co-transporter 2 inhibitor with similar applications.
Comparison:
- Dapagliflozin and empagliflozin both demonstrate significant benefits in terms of heart failure and renal outcomes. dapagliflozin has been shown to have a higher risk of hospitalization for heart failure at lower doses compared to empagliflozin .
- The impurities formed during the synthesis of these compounds can vary, affecting their stability and efficacy differently .
Actividad Biológica
Dapagliflozin impurity, specifically known as this compound A, is a derivative of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor widely used in the management of type 2 diabetes mellitus. This article explores the biological activity of this compound, including its pharmacological effects, metabolic pathways, and potential implications in clinical settings.
Overview of Dapagliflozin and Its Impurities
Dapagliflozin is primarily utilized for its ability to lower blood glucose levels by inhibiting the SGLT2 transporter in the kidneys, promoting glucose excretion through urine. However, impurities such as this compound A have raised concerns regarding their biological activity and safety profile. This impurity is classified as a genotoxic compound, which can potentially damage genetic material at low concentrations .
Biological Activity
Mechanism of Action:
- Dapagliflozin and its impurities function by inhibiting SGLT2, leading to reduced reabsorption of glucose in the renal tubules. This results in increased urinary glucose excretion and subsequently lowers blood glucose levels .
- The presence of impurities like this compound A may alter the overall pharmacodynamics and pharmacokinetics of the drug, potentially leading to unexpected biological responses.
Pharmacological Effects:
- Studies have shown that dapagliflozin effectively reduces fasting plasma glucose and improves glycemic control in diabetic patients. In animal models, it has demonstrated significant anti-hyperglycemic activity .
- Dapagliflozin's impact on metabolic pathways has been investigated through various clinical trials. For instance, a study involving heart failure patients highlighted changes in metabolite clusters associated with energy metabolism when treated with dapagliflozin .
Case Studies and Clinical Findings
1. Efficacy in Heart Failure:
A placebo-controlled trial known as DEFINE-HF assessed the effects of dapagliflozin on patients with heart failure with reduced ejection fraction (HFrEF). The study found that dapagliflozin treatment was associated with improved metabolic profiles, including increased ketone bodies and alterations in acylcarnitine levels, which are indicative of enhanced fatty acid oxidation .
2. Renal Outcomes:
The DARWIN-T2D study evaluated renal endpoints in type 2 diabetes patients treated with dapagliflozin compared to other glucose-lowering therapies. Results indicated that dapagliflozin had a favorable effect on albumin excretion rates (AER) and estimated glomerular filtration rates (eGFR), confirming its antiproteinuric effects despite a mild decline in eGFR .
Impurity Characterization and Safety Profile
Characterization:
this compound A has been characterized using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR). These methods confirm its structure and purity levels, which are critical for ensuring patient safety .
Safety Concerns:
The genotoxic nature of this compound A necessitates careful monitoring during drug development and clinical use. Regulatory agencies emphasize the importance of controlling impurities to minimize potential risks associated with genetic damage .
Summary Table: Biological Activity of this compound
Parameter | Dapagliflozin | This compound A |
---|---|---|
Mechanism of Action | SGLT2 Inhibition | Potentially altered SGLT2 effects |
Primary Use | Type 2 Diabetes | Safety concerns due to genotoxicity |
Clinical Efficacy | Reduces blood glucose | Unknown impact on efficacy |
Metabolic Effects | Improves metabolic profiles | May interfere with metabolic pathways |
Regulatory Status | Approved | Requires monitoring for safety |
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDGWGYAUCJZDV-ADAARDCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960404-86-8 | |
Record name | 1-C-(4-Chloro-3-((4-ethoxyphenyl)methyl)phenyl)-alpha-D-glucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-α-D-glucopyranose | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GLW9C3QQ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of synthesizing and studying Dapagliflozin impurities?
A1: Understanding the impurities present in a drug substance like Dapagliflozin is crucial for several reasons. [] Impurities can potentially impact the drug's safety and efficacy profiles. By synthesizing these impurities, researchers can:
Q2: Can you describe the synthetic route employed in the research paper to produce the Dapagliflozin impurity?
A2: The research paper outlines a multi-step synthesis of a this compound starting from D-glucose. [] The process involves:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.